N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide
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Overview
Description
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents. The introduction of the 2-fluorobenzyl group is often carried out via nucleophilic substitution reactions, while the sulfonylation step involves the use of sulfonyl chlorides under basic conditions. The final step includes the coupling of the thiadiazole derivative with 4-(propan-2-yloxy)benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The benzamide and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.
Scientific Research Applications
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
Uniqueness
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C19H18FN3O4S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H18FN3O4S2/c1-12(2)27-15-9-7-13(8-10-15)17(24)21-18-22-23-19(28-18)29(25,26)11-14-5-3-4-6-16(14)20/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
IABBGWZCVWUMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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